8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic organic compound notable for its complex structure and potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 439.5 g/mol. This compound is classified under quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound's structural uniqueness arises from the presence of both dioxin and quinoline moieties, which contribute to its chemical reactivity and interaction with biological systems. The purity of commercially available samples typically exceeds 95%, making it suitable for various laboratory applications.
The synthesis of 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can be approached through several methods involving multi-step organic reactions. The general synthetic route may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and purification techniques (chromatography) are critical for optimizing yields and ensuring product purity.
The molecular structure of 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can be represented through various structural formulas:
InChI=1S/C28H25NO4/c1-17-4-7-20(8-5-17)15-29-16-23(27(30)21-9-6-18(2)19(3)12-21)28(31)22-13-25-26(14-24(22)29)33-11-10-32-25/h4-9,12-14,16H,10-11,15H2,1-3H3This detailed representation provides insights into the connectivity and stereochemistry of the compound. The canonical SMILES notation is also available: CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC(=C(C=C5)C)C.
The compound is expected to participate in various chemical reactions typical of quinoline derivatives:
Each reaction pathway requires careful consideration of conditions to favor desired products while minimizing by-products.
The mechanism of action for 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is not fully elucidated but can be hypothesized based on its structural features:
Further studies are necessary to validate these mechanisms through biological assays and molecular docking studies.
The physical properties of 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
This compound has potential applications in various fields:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0